molecular formula C18H24N2O3S B344686 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine CAS No. 701289-78-3

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine

Cat. No.: B344686
CAS No.: 701289-78-3
M. Wt: 348.5g/mol
InChI Key: OEJGGDXZCJIBGL-UHFFFAOYSA-N
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Description

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine is a chemical compound with the molecular formula C18H24N2O3S. This compound is characterized by the presence of a naphthalene ring substituted with an ethoxy group and a sulfonyl group, which is further connected to an ethylpiperazine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxynaphthalene and ethylpiperazine.

    Sulfonylation: The 4-ethoxynaphthalene undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form 4-ethoxynaphthalen-1-yl sulfonyl chloride.

    Coupling Reaction: The sulfonyl chloride intermediate is then reacted with ethylpiperazine in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The ethoxy group on the naphthalene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming corresponding substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine can be compared with other similar compounds, such as:

    1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole: This compound has a similar naphthalene sulfonyl structure but differs in the heterocyclic moiety, which is an imidazole instead of a piperazine.

    1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-2-isopropyl-1H-imidazole: Another similar compound with an isopropyl group instead of an ethyl group on the imidazole ring.

Properties

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonyl-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-3-19-11-13-20(14-12-19)24(21,22)18-10-9-17(23-4-2)15-7-5-6-8-16(15)18/h5-10H,3-4,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJGGDXZCJIBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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